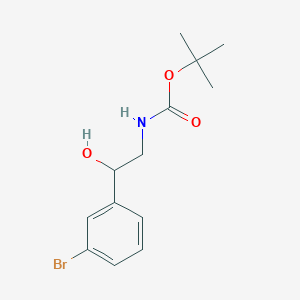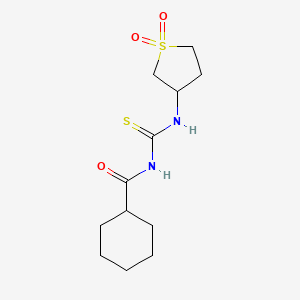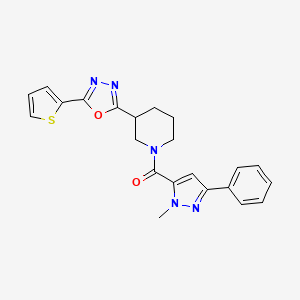![molecular formula C22H18F2N6O2S B2501572 N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-91-4](/img/structure/B2501572.png)
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, which is a heterocyclic structure known for its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer some aspects of the target molecule.
Synthesis Analysis
The synthesis of related compounds involves the use of readily available carboxamides as starting materials, which undergo a series of reactions including dehydrosulfurization and cyclization to yield the desired heterocyclic compounds . The reaction conditions typically involve heating in glacial acetic acid, and the yields range from moderate to good. Although the exact synthesis of the target compound is not described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through complex spectral studies, including IR, (1)H & (13)C NMR, and LC-MS data . These techniques are crucial for determining the structure of novel synthesized compounds and would likely be employed in the analysis of the target compound's structure.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that share a common [1,2,4]triazolo moiety, which is known to participate in various chemical reactions that can lead to a wide range of heterocyclic compounds . The reactivity of such a moiety in the target compound would be expected to be similar, allowing for the synthesis of derivatives through reactions with different reagents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, related compounds exhibit properties that enable their evaluation for biological activities. For instance, the solubility in certain solvents and stability under various conditions are important for conducting biological assays .
Biological Activities
The related compounds have been evaluated for their antioxidant, antimicrobial, and antifungal activities. Some have shown promising results when compared to standard drugs, indicating the potential for the target compound to also possess such activities . Docking studies on Gram-positive bacteria such as Staphylococcus aureus have been performed to understand the interaction at the molecular level, which could be relevant for the target compound as well .
科学的研究の応用
Antiproliferative Activity
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is associated with the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Studies have shown that these compounds, in their ester form, can inhibit the proliferation of endothelial and tumor cells, indicating potential antiproliferative activity (Ilić et al., 2011).
Synthesis and Antibacterial Activity
The synthesis of related compounds like N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives has been explored. These compounds demonstrate significant antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).
Reactions with Acylglycines
Reactions involving N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may be similar to those studied in acylglycines with heteroarylhydrazines. These reactions lead to acylamino substituted fused 1,2,4-triazoles and related compounds, demonstrating the versatility of these compounds in synthetic chemistry (Music & Verček, 2005).
作用機序
Target of action
The compound contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of action
The mode of action of triazole compounds generally involves binding to enzymes or receptors, leading to changes in their function
Biochemical pathways
Triazole compounds can affect various biochemical pathways due to their ability to interact with multiple enzymes and receptors
特性
IUPAC Name |
N-[2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O2S/c23-15-6-7-17(16(24)12-15)26-20(31)13-33-21-9-8-18-27-28-19(30(18)29-21)10-11-25-22(32)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKFTRYQCFJHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)







![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)